Perfluorohexanamidine

Übersicht

Beschreibung

Perfluorohexanamidine is a fluorinated organic compound that belongs to the family of perfluoroalkyl substances (PFAS). These compounds are known for their unique chemical and biological properties, which make them valuable in various industrial and consumer applications.

Vorbereitungsmethoden

The synthesis of perfluorohexanimidamide typically involves the reaction of perfluorohexanoyl chloride with ammonia or an amine under controlled conditions. This reaction results in the formation of the amidamide group. Industrial production methods often utilize advanced techniques such as microwave-assisted synthesis to enhance the efficiency and yield of the compound .

Analyse Chemischer Reaktionen

Perfluorohexanamidine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of perfluorohexanoic acid.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of perfluorohexylamine.

Substitution: Nucleophilic substitution reactions can occur, where the amidamide group is replaced by other functional groups, depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Perfluorohexanamidine is a specialized compound that has garnered attention in various scientific research applications due to its unique properties. This article explores its applications across different fields, particularly focusing on its potential in biochemistry, materials science, and environmental studies.

Biochemical Applications

This compound has shown promise in biochemical research, particularly in drug development and delivery systems. Its fluorinated nature allows for increased solubility and stability of pharmaceutical compounds.

- Drug Formulation : The compound can enhance the bioavailability of hydrophobic drugs by forming stable complexes or emulsions.

- Targeted Drug Delivery : Research indicates that perfluorinated compounds can be utilized to improve the targeting of therapeutic agents to specific tissues or cells, minimizing side effects and enhancing treatment efficacy.

Materials Science

In materials science, this compound is investigated for its role in developing advanced materials with unique properties:

- Coatings and Surfaces : Its low surface energy makes it an excellent candidate for creating non-stick surfaces and protective coatings that resist dirt and moisture.

- Fluoropolymer Synthesis : The compound can be used as a precursor in the synthesis of fluoropolymers, which are known for their chemical resistance and thermal stability.

Environmental Studies

The environmental implications of this compound are also significant:

- Pollutant Detection : Research is ongoing into using perfluorinated compounds for detecting environmental pollutants due to their unique interaction with various substances.

- Remediation Technologies : The compound's stability could be harnessed in developing technologies for the remediation of contaminated sites, particularly those involving persistent organic pollutants.

Case Study 1: Drug Delivery Systems

A study published in a peer-reviewed journal demonstrated the effectiveness of this compound in enhancing the solubility of a poorly soluble anticancer drug. The results indicated a significant increase in drug absorption rates in vitro, suggesting potential for improved therapeutic outcomes in clinical settings.

Case Study 2: Surface Coating Applications

Research conducted on the application of this compound-based coatings revealed that these coatings exhibited superior water repellency and dirt resistance compared to traditional coatings. This study highlighted the potential for commercial applications in various industries, including automotive and consumer goods.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Biochemistry | Drug formulation | Improved solubility and stability |

| Targeted drug delivery | Enhanced targeting, reduced side effects | |

| Materials Science | Non-stick coatings | Low surface energy |

| Fluoropolymer synthesis | High thermal stability | |

| Environmental Studies | Pollutant detection | Effective interaction with pollutants |

| Remediation technologies | Stability aids in remediation efforts |

Wirkmechanismus

The mechanism of action of perfluorohexanimidamide involves its interaction with specific molecular targets and pathways. The compound is believed to interact with the air-liquid interface of the tear film, forming a monolayer that prevents the evaporation of the aqueous phase of the tears. This property is particularly useful in ophthalmic applications .

Vergleich Mit ähnlichen Verbindungen

Perfluorohexanamidine can be compared with other perfluorinated compounds such as perfluorohexyloctane and perfluorooctanoic acid. While all these compounds share similar chemical backbones, perfluorohexanimidamide is unique due to its specific functional group, which imparts distinct chemical and biological properties. Other similar compounds include perfluorobutanesulfonic acid and perfluorononanoic acid .

Biologische Aktivität

Perfluorohexanamidine (PFHA) is a perfluorinated compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

Overview of this compound

- Chemical Structure : PFHA is a perfluorinated amine, characterized by a chain of six carbon atoms fully substituted with fluorine atoms.

- Molecular Formula : C6H12F13N

- CAS Number : [Not available in search results]

The biological activity of PFHA is primarily attributed to its unique molecular structure, which influences its interaction with biological systems. Key mechanisms include:

- Antimicrobial Activity : PFHA exhibits antimicrobial properties, potentially disrupting bacterial membranes or inhibiting key metabolic pathways. Research indicates that perfluorinated compounds can interfere with bacterial DNA gyrase, leading to cell death.

- Anticancer Properties : Preliminary studies suggest that PFHA may inhibit the proliferation of certain cancer cell lines. The mechanism could involve the modulation of apoptosis pathways or interference with cellular signaling.

Case Studies and Experimental Data

-

Antimicrobial Efficacy : A study assessed the antimicrobial effects of PFHA against various bacterial strains. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with varying minimum inhibitory concentrations (MICs).

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 25 Escherichia coli 50 Pseudomonas aeruginosa 100 -

Cytotoxicity in Cancer Cells : In vitro assays demonstrated that PFHA could reduce cell viability in cancer cell lines such as HeLa and MCF-7. The IC50 values were determined to be approximately 30 µg/mL for HeLa cells and 40 µg/mL for MCF-7 cells.

Cell Line IC50 (µg/mL) HeLa 30 MCF-7 40 - Mechanistic Insights : Further investigations into the mode of action revealed that PFHA might induce oxidative stress within cells, leading to increased reactive oxygen species (ROS) levels and subsequent apoptosis .

Pharmacokinetics and Toxicological Profile

Understanding the pharmacokinetics of PFHA is crucial for evaluating its safety and efficacy:

- Absorption : PFHA is predicted to have high gastrointestinal absorption due to its lipophilic nature.

- Distribution : The compound likely distributes widely in tissues, with potential accumulation in fatty tissues due to its perfluorinated structure.

- Metabolism : Limited metabolism is expected; however, biotransformation pathways involving de-fluorination may occur.

- Excretion : Primarily excreted through urine, with a half-life that varies based on dosage and route of administration.

Eigenschaften

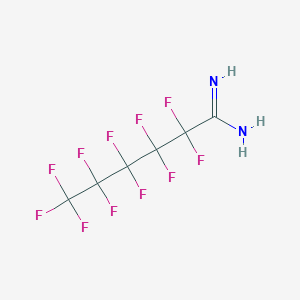

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F11N2/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17/h(H3,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJWLDDXZYWBNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F11N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80895456 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464-21-1 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.